

Introduction to Urea Oxalate Polymorphism

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Compound of Interest

Compound Name: Urea oxalate

Cat. No.: B145975

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Polymorphism, the ability of a solid material to exist in more than one crystalline form, can profoundly influence properties such as solubility, stability, and bioavailability. Urea and oxalic acid are known to form cocrystals with different stoichiometric ratios, leading to at least two distinct polymorphic forms. These forms are primarily differentiated by their urea-to-oxalic acid molar ratio and the method of their preparation. The two well-characterized polymorphs are the 2:1 and 1:1 adducts.

Polymorphic Forms of Urea Oxalate

Urea-Oxalic Acid (2:1 Adduct)

The 2:1 adduct, consisting of two molecules of urea for every one molecule of oxalic acid, is a readily formed and well-studied polymorph.^{[1][2]} It is typically obtained through solution-based crystallization methods.

Urea-Oxalic Acid (1:1 Adduct)

The 1:1 adduct is a distinct polymorphic form prepared through mechanochemical methods, specifically by grinding the two components together.^{[3][4][5]} This form has a different crystal structure and thermal behavior compared to the 2:1 adduct.

Data Presentation: Physicochemical Properties

The quantitative data for the two known polymorphs of **urea oxalate** are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data

Property	Urea-Oxalic Acid (2:1)	Urea-Oxalic Acid (1:1)
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	Not Reported
a (Å)	5.058 (3)[6]	13.0625[3][4]
b (Å)	12.400 (3)[6]	6.6437[3][4]
c (Å)	6.964 (2)[6]	6.8478[3][4]
β (°)	98.13 (7)[6]	92.474[3][4]
Z	2[6]	Not Reported

Table 2: Thermal Analysis Data

Property	Urea-Oxalic Acid (2:1)	Urea-Oxalic Acid (1:1)
Melting Point	Thermally stable up to 180 °C[7][8]	Sharp endothermic peak at 174.5 °C (melting)[3]
Decomposition	Decomposes above 180 °C[7][8]	Followed by a broad endotherm due to decomposition[3]
Enthalpy of Fusion (ΔH)	Not Reported	22 kJ/mol[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **urea oxalate** polymorphs are provided below.

Synthesis of Urea-Oxalic Acid (2:1) by Slow Evaporation

This protocol is based on the slow evaporation of an aqueous solution containing urea and oxalic acid in a 2:1 stoichiometric ratio.[1][6]

Materials:

- Urea (analytical grade)
- Oxalic acid dihydrate (analytical grade)
- Deionized water

Procedure:

- Prepare a saturated aqueous solution of urea and oxalic acid in a 2:1 molar ratio at room temperature.
- Stir the solution continuously for 2-3 hours to ensure complete dissolution and homogenization.
- Filter the solution to remove any undissolved impurities.
- Pour the clear solution into a shallow petri dish and cover it with a perforated sheet to allow for slow evaporation of the solvent.
- Keep the setup in a vibration-free environment at a constant room temperature.
- Harvest the single crystals that form over a period of several days to weeks.

Synthesis of Urea-Oxalic Acid (1:1) by Solvent-Drop Grinding

This mechanochemical method yields the 1:1 polymorphic form of **urea oxalate**.^{[3][4]}

Materials:

- Urea (analytical grade)
- Oxalic acid (analytical grade)
- Deionized water

Procedure:

- Weigh equimolar amounts of urea and oxalic acid.
- Place the mixture in an agate mortar.
- Grind the mixture at room temperature while adding a few drops of deionized water.
- Continue grinding until a dry, homogeneous powder is obtained.

Characterization Methods

- X-ray Diffraction (XRD): Single-crystal XRD for the 2:1 adduct is performed on a suitable diffractometer.[6] Powder XRD (PXRD) is used to characterize the 1:1 adduct and confirm the formation of a new crystalline phase.[3][4]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded to identify the functional groups and hydrogen bonding interactions within the cocrystals.[3][7][8]
- Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the melting points, decomposition temperatures, and thermal stability of the polymorphs.[3][7][8]

Visualization of Polymorph Formation

The formation of the two distinct polymorphs of **urea oxalate** is primarily dictated by the chosen synthetic route. This relationship can be visualized as a simple workflow.

Formation pathways of **urea oxalate** polymorphs.

Conclusion

The polymorphism of **urea oxalate** is a clear example of how different synthetic conditions can lead to distinct crystalline structures with varying properties. The 2:1 and 1:1 adducts have been successfully synthesized and characterized, providing a basis for further investigation into their potential applications. For drug development professionals, the ability to select for a specific polymorph with desired characteristics is a critical aspect of formulation and drug delivery. Further research may uncover additional polymorphic forms or solvates and explore the potential for interconversion between the known forms.

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